molecular formula C27H27N5O3S B2482368 2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024508-51-7

2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B2482368
CAS RN: 1024508-51-7
M. Wt: 501.61
InChI Key: JRMMQMHKFABTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an indole, a morpholine, and an imidazoquinazolinone. Indoles are aromatic heterocyclic organic compounds that have been widely studied and are found in many natural products . Morpholine is a common solvent and building block in organic synthesis . Imidazoquinazolinone is a fused heterocyclic compound that is less common but can be found in some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and imidazoquinazolinone rings are aromatic and would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the indole and imidazoquinazolinone rings. Indoles are known to undergo electrophilic substitution at the C3 position . The imidazoquinazolinone ring could potentially undergo a variety of reactions depending on the specific substituents present .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one”:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with various cellular pathways, potentially leading to apoptosis (programmed cell death) in cancer cells. Studies have indicated that it can be particularly effective against certain types of tumors, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Applications

Research has demonstrated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a valuable candidate for developing new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit their growth, making it a potential candidate for new antimicrobial agents .

Neuroprotective Effects

In neuroprotective research, this compound has shown promise in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antioxidant Properties

The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. This property is particularly useful in preventing cellular damage and aging, and it could be applied in developing supplements or medications aimed at enhancing cellular health .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes that are involved in disease processes. For example, it has been found to inhibit enzymes related to cancer progression and metabolic disorders, making it a potential therapeutic agent in these areas .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be used in the development of novel drug delivery systems. It can be engineered to improve the solubility, stability, and bioavailability of drugs, enhancing their therapeutic efficacy .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a suitable candidate for PDT, offering a targeted approach to cancer treatment .

These applications highlight the versatility and potential of “2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one” in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Base-promoted fused β-carboline formation Water Mediated One-Pot, Stepwise Green Synthesis General and efficient synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. Potential biological activity could also be investigated, given the presence of functional groups found in many biologically active compounds .

properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-5-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-2-23(26(34)31-11-13-35-14-12-31)36-27-30-21-10-6-4-8-19(21)24-29-22(25(33)32(24)27)15-17-16-28-20-9-5-3-7-18(17)20/h3-10,16,22-23,28H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMMQMHKFABTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

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